Product packaging for 2-Benzylthio-3-ethylsulfonylpyridine(Cat. No.:CAS No. 175729-82-5)

2-Benzylthio-3-ethylsulfonylpyridine

Cat. No.: B3394469
CAS No.: 175729-82-5
M. Wt: 293.4 g/mol
InChI Key: BAHRLQFOLFKNQS-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Pyridine (B92270) Derivatives in Academic Research

The pyridine ring, a heterocyclic aromatic compound containing a nitrogen atom, serves as a fundamental scaffold in a vast array of chemical research and development endeavors. wikipedia.org Its derivatives are of paramount importance in medicinal chemistry, materials science, and catalysis. In the pharmaceutical realm, the pyridine moiety is a privileged structure, found in numerous FDA-approved drugs exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. wikipedia.orgscispace.com The ability of the pyridine ring to be functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. exsyncorp.comresearchgate.net

The academic interest in substituted pyridines is also driven by the continuous development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. exsyncorp.com Researchers have explored a multitude of synthetic strategies, from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions, to construct diverse pyridine-based molecular architectures. researchgate.net This synthetic versatility, coupled with the broad spectrum of applications, ensures that substituted pyridine derivatives remain a vibrant and fruitful area of scientific investigation. rsc.orgbiosynth.com

Rationale for Comprehensive Investigation of 2-Benzylthio-3-ethylsulfonylpyridine

The specific compound, this compound, presents an interesting case for scientific inquiry due to the combination of three distinct functional groups attached to the pyridine core: a benzylthio group at the 2-position, an ethylsulfonyl group at the 3-position, and the pyridine ring itself. The benzylthio moiety is known to be present in compounds with biological activity. scispace.com The ethylsulfonyl group, a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring, potentially modulating its reactivity and biological interactions. acs.org

A comprehensive investigation into this compound is therefore warranted to understand how the interplay of these functional groups dictates its chemical behavior and potential applications. While specific research on this exact molecule is not widely documented, its structural motifs suggest potential for further exploration in areas such as medicinal chemistry or materials science. A detailed study of its synthesis, properties, and reactivity would contribute valuable knowledge to the broader field of substituted pyridine chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2S2 B3394469 2-Benzylthio-3-ethylsulfonylpyridine CAS No. 175729-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-3-ethylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-2-19(16,17)13-9-6-10-15-14(13)18-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHRLQFOLFKNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889074
Record name Pyridine, 3-(ethylsulfonyl)-2-[(phenylmethyl)thio]-
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Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175729-82-5
Record name 3-(Ethylsulfonyl)-2-[(phenylmethyl)thio]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(ethylsulfonyl)-2-((phenylmethyl)thio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(ethylsulfonyl)-2-[(phenylmethyl)thio]-
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Record name Pyridine, 3-(ethylsulfonyl)-2-[(phenylmethyl)thio]-
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Proposed Synthesis of 2 Benzylthio 3 Ethylsulfonylpyridine

Given the absence of a specific published synthesis for 2-Benzylthio-3-ethylsulfonylpyridine, a plausible multi-step synthetic pathway can be proposed based on well-established chemical transformations. The synthesis would likely commence from a readily available substituted pyridine (B92270) precursor.

A potential synthetic route could start with 2-chloro-3-nitropyridine. The first step would involve a nucleophilic substitution reaction with benzyl (B1604629) mercaptan (phenylmethanethiol) to introduce the benzylthio group at the 2-position, yielding 2-(benzylthio)-3-nitropyridine. scirp.org This reaction is typically carried out in the presence of a base to deprotonate the thiol.

The subsequent step would involve the reduction of the nitro group at the 3-position to an amino group, forming 2-(benzylthio)pyridin-3-amine. This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Following the reduction, a Sandmeyer-type reaction sequence could be employed to introduce the ethylsulfonyl group. The amino group would first be diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate could then be reacted with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride. Subsequent reaction with an ethylating agent, or a more complex multi-step conversion, would be necessary to arrive at the final ethylsulfonyl group.

An alternative approach could involve the synthesis of 3-ethylsulfonylpyridine first, followed by the introduction of the benzylthio group at the 2-position. The synthesis of ethylsulfonylpyridines has been documented in the literature, often starting from the corresponding pyridine sulfonic acid or its derivatives. biosynth.comacs.org The introduction of the benzylthio group could then be attempted via nucleophilic aromatic substitution on a suitable 2-halo-3-ethylsulfonylpyridine precursor.

Chemical Reactivity and Transformation Mechanisms of 2 Benzylthio 3 Ethylsulfonylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring, an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution (SEAr) reactions compared to benzene (B151609). minia.edu.eguci.edulibretexts.org The presence of the electron-withdrawing ethylsulfonyl group at the 3-position further deactivates the ring, making these reactions even more challenging. Conversely, the benzylthio group at the 2-position can be electron-donating, but its influence is often outweighed by the deactivating effects of the ring nitrogen and the sulfonyl group.

Electrophilic attack, when it does occur under harsh conditions, is predicted to favor the C-5 position. This is because the intermediate carbocation (the sigma complex) formed by attack at this position is less destabilized than the intermediates from attack at C-4 or C-6. uci.edu The formation of the sigma complex is the rate-determining step in these reactions. uci.edumasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Requires the use of strong acids like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺). minia.edu.egmasterorganicchemistry.com

Sulfonation: Typically carried out with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Halogenation: Requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to activate the halogen (Cl₂ or Br₂). uci.edulibretexts.org

The reactivity of the pyridine nucleus in 2-Benzylthio-3-ethylsulfonylpyridine towards electrophiles is significantly lower than that of benzene and its activated derivatives. minia.edu.eguci.edu

Nucleophilic Displacement Reactions at the 2-Position of the Pyridine Ring

The 2-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-withdrawing nature of the pyridine nitrogen and the adjacent ethylsulfonyl group makes the C-2 carbon atom electrophilic and facilitates the attack by nucleophiles. The benzylthio group acts as a leaving group in these transformations.

A variety of nucleophiles can displace the benzylthio group, including:

Amines

Alkoxides

Thiolates

The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct. The stability of this intermediate is crucial for the reaction to proceed. The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the pyridine ring. For instance, studies on related 2-sulfonylpyrimidines have shown that reaction rates can be tuned over several orders of magnitude by modifying the heterocyclic core and the leaving group. acs.org

Oxidation and Reduction Chemistry of the Benzylthio and Ethylsulfonyl Groups

The sulfur atoms in both the benzylthio and ethylsulfonyl groups are susceptible to oxidation and reduction, offering pathways to a range of derivatives with modified properties.

Oxidation:

Benzylthio Group: The sulfide (B99878) linkage in the benzylthio group can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). This stepwise oxidation allows for the fine-tuning of the electronic properties of the substituent at the 2-position.

Ethylsulfonyl Group: The sulfonyl group is already in a high oxidation state and is generally resistant to further oxidation.

Reduction:

Ethylsulfonyl Group: The ethylsulfonyl group can be reduced, although this typically requires strong reducing agents. For example, sodium amalgam has been used to reduce sulfonyl groups. researchgate.net

Benzylthio Group: The benzylthio group can be cleaved under reductive conditions. For instance, reducing agents like lithium aluminum hydride can reduce the thioether to a thiol.

The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-studied transformation, often occurring metabolically. wum.edu.pkresearchgate.net Various laboratory methods using reagents like nitric acid or calcium hypochlorite (B82951) can also achieve this aromatization. wum.edu.pkresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds. wikipedia.org While specific studies on this compound are not abundant, the reactivity of similar scaffolds suggests its potential participation in such reactions.

C-S Bond Formation: The synthesis of 2-(benzylthio)pyrimidine derivatives has been achieved through the nucleophilic substitution of a suitable leaving group on the pyrimidine (B1678525) ring with a benzylthiolate, often in the presence of a base like potassium carbonate. scirp.orgscirp.org This suggests that similar strategies could be employed for the synthesis of the title compound.

C-C Bond Formation: The pyridine ring can be a substrate in various cross-coupling reactions. Palladium, nickel, and copper catalysts are commonly employed. researchgate.netmdpi.comrsc.org For instance, the Suzuki-Miyaura, Negishi, and Stille couplings are widely used for C-C bond formation. mdpi.com The presence of the sulfonyl group can influence the reactivity and regioselectivity of these reactions. In some cases, the sulfone group itself can be used as a coupling handle in desulfonylative cross-coupling reactions. mdpi.com

The general mechanism for many metal-catalyzed cross-couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netnih.gov

Rearrangement Reactions of this compound and Analogues

Rearrangement reactions can provide access to structurally diverse molecules from a common precursor. For thioether-containing compounds like this compound, thio-Claisen and researchgate.netresearchgate.net-Wittig rearrangements are conceivable transformations.

The researchgate.netresearchgate.net-Wittig rearrangement of allyl ethers is a well-established method for synthesizing homoallylic alcohols. organic-chemistry.org The thio-variant of this reaction, the Thio- researchgate.netresearchgate.net-Wittig rearrangement, proceeds through a five-membered cyclic transition state and can be influenced by the stability of the initially formed carbanion. organic-chemistry.org While the specific conditions for such a rearrangement with this compound would need to be experimentally determined, the general principles of the researchgate.netresearchgate.net-Wittig rearrangement provide a framework for predicting potential products. organic-chemistry.org

Studies of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.

Kinetics: The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For electrophilic aromatic substitution, the first step, the formation of the carbocation intermediate, is typically rate-determining. uci.edu For nucleophilic aromatic substitution, the rate is dependent on the electrophilicity of the pyridine ring and the nucleophilicity of the attacking species. nih.govacs.org Kinetic studies on related 2-sulfonylpyrimidines have demonstrated that the reaction rates can be systematically varied by altering substituents on the pyrimidine ring. acs.org

Investigation of Intermediate Species and Transition States

Understanding the nature of intermediates and transition states is fundamental to elucidating reaction mechanisms.

Intermediate Species:

Sigma Complex (Wheland Intermediate): In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. minia.edu.eglibretexts.org Its structure and stability influence the reaction pathway.

Meisenheimer Complex: In nucleophilic aromatic substitution, an anionic adduct, often referred to as a Meisenheimer complex, is formed as an intermediate. nih.gov The stability of this complex is a critical factor in the reaction's progress.

Radical Intermediates: Some reactions, particularly certain cross-coupling and rearrangement reactions, may proceed through radical intermediates.

Transition States: The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. Computational chemistry methods are often employed to model the structures and energies of transition states, providing valuable insights into reaction mechanisms. For instance, in the researchgate.netresearchgate.net-Wittig rearrangement, the reaction proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.org

Theoretical and Computational Investigations of 2 Benzylthio 3 Ethylsulfonylpyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide array of chemical and physical properties.

The electronic landscape of 2-Benzylthio-3-ethylsulfonylpyridine is defined by the interplay of its three core components: the electron-deficient pyridine (B92270) ring, the electron-donating benzylthio group, and the strongly electron-withdrawing ethylsulfonyl group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), can precisely map this landscape. researcher.life

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. scirp.org For this compound, the HOMO is expected to be predominantly located on the benzylthio moiety, specifically the sulfur atom and the associated benzyl (B1604629) ring, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the pyridine ring, which is made highly electrophilic by the attached ethylsulfonyl group. researchgate.netresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. bhu.ac.in For this compound, the MEP map would show a region of strong negative potential (typically colored red) around the pyridine nitrogen atom, indicating its availability for protonation or coordination to Lewis acids. researchgate.netresearchgate.net The sulfonyl group's oxygen atoms would also exhibit negative potential. In contrast, regions of positive potential (blue) are expected around the hydrogen atoms and particularly on the pyridine ring carbons, especially the C4 and C6 positions, which are activated towards nucleophilic attack by the electron-withdrawing sulfonyl group. researchgate.netsemanticscholar.org

| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons. |

Note: These values are illustrative and would be formally determined via specific DFT calculations.

Computational methods are widely used to predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.orgdntb.gov.ua Calculations can provide theoretical chemical shifts that, when compared to experimental data, help assign specific signals to the correct nuclei. stenutz.eu For this compound, calculations would predict distinct signals for the aromatic protons on the pyridine and benzyl rings, as well as the methylene (B1212753) and ethyl protons, taking into account the electronic effects of the thioether and sulfonyl groups. However, achieving high accuracy can sometimes require advanced computational protocols, as standard methods can occasionally produce significant deviations from experimental values, especially in complex solids. nih.govrsc.org

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. These calculations predict the positions and relative intensities of absorption bands corresponding to specific molecular vibrations, such as C=N stretching in the pyridine ring, S=O stretching in the sulfonyl group, and C-H stretching in the aliphatic and aromatic parts.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comyoutube.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. researchgate.netacs.org For this molecule, transitions would likely involve π-π* excitations within the aromatic rings and potentially charge-transfer (CT) transitions from the electron-rich benzylthio group to the electron-poor ethylsulfonyl-pyridine system. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in the benzylthio and ethylsulfonyl substituents imparts significant conformational flexibility to this compound.

Conformational Analysis: This involves mapping the potential energy surface of the molecule as a function of bond rotations. By systematically rotating the C-S, S-C, C-C, and C-N bonds, computational methods can identify low-energy conformers (stable spatial arrangements). mdpi.com DFT calculations can determine the relative energies of these conformers, revealing the most probable shapes the molecule will adopt. For this compound, key torsions would be around the Py-S, S-CH₂, and CH₂-Ph bonds of the benzylthio group and the Py-S and S-CH₂ bonds of the ethylsulfonyl group. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its flexibility. nih.gov By simulating the molecule in a solvent box at a given temperature, MD can explore the accessible conformational space and the transitions between different states. nih.gov This would reveal how the benzyl and ethyl "arms" of the molecule move and fold, which is critical for understanding how the molecule might interact with a biological target like an enzyme's active site.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of transient structures like transition states and intermediates that are difficult or impossible to observe experimentally.

For this compound, a key potential reaction is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this is strongly amplified by the C3-ethylsulfonyl group. Computational studies using DFT can model the reaction pathway of a nucleophile attacking the pyridine ring. researchgate.netresearchgate.net Such a study would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final substituted product.

Identifying the Transition State (TS): Searching for the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. For an SNAr reaction, this would be the formation of the Meisenheimer complex. researchgate.net

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction. researchgate.net

Computational analysis could confirm that the C4 and C6 positions of the pyridine ring are the most electrophilic and thus most susceptible to nucleophilic attack. researchgate.netpearson.com This approach can predict regioselectivity and explain the influence of different nucleophiles or leaving groups on the reaction outcome. nih.govsci-hub.se

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational techniques that correlate the structural or property-based features of a set of molecules with their biological activity or a physical property, respectively. nih.gov If a series of analogues of this compound were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed. wjpsonline.comnih.govwjpsonline.com

The process involves creating a mathematical model (e.g., using Multiple Linear Regression or machine learning algorithms) that links the variation in activity to variations in calculated molecular descriptors. mdpi.com A robust QSAR model can then be used to:

Predict the activity of new, unsynthesized analogues.

Provide insight into the structural features that increase or decrease activity.

Guide the design of more potent or selective compounds. dntb.gov.ua

The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties. researchgate.net For a series of compounds based on this compound, hundreds or even thousands of descriptors could be calculated using specialized software. These fall into several major categories:

Table 4.2: Common Classes of Molecular Descriptors for QSAR/QSPR

Descriptor Class Examples Information Encoded
Electronic Dipole moment, HOMO/LUMO energies, partial charges Electron distribution, polarizability, reactivity.
Steric / Geometrical Molecular weight, volume, surface area, moments of inertia Size, shape, and 3D arrangement of atoms.
Topological Connectivity indices (e.g., Kier & Hall), Wiener index Atomic connectivity and branching.
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity and solubility characteristics.
3D-MoRSE 3D Molecule Representation of Structures based on Electron diffraction 3D atomic coordinates.

| WHIM | Weighted Holistic Invariant Molecular descriptors | 3D information about size, shape, symmetry, and atom distribution. researchgate.net |

A critical step in QSAR is descriptor selection . Not all descriptors are relevant to the biological activity. Statistical methods are used to choose a small subset of non-correlated, information-rich descriptors to build a predictive and non-overfitted model. researchgate.netkg.ac.rsyoutube.com This process often involves eliminating descriptors with little variance or those that are highly correlated with each other before applying algorithms like genetic algorithms or stepwise regression to find the optimal set for the final QSAR equation. youtube.com

Model Development and Validation

Information regarding the development and validation of computational models specifically for this compound is not available in the surveyed scientific literature.

Molecular Docking and Protein-Ligand Interaction Studies (non-clinical mechanistic focus)

There are no published molecular docking or protein-ligand interaction studies that focus on this compound. As such, no data on its binding affinities, interaction patterns with specific protein targets, or mechanistic insights from a non-clinical perspective can be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For 2-Benzylthio-3-ethylsulfonylpyridine , this technique would be employed to confirm its elemental makeup (C₁₄H₁₅NO₂S₂). The expected high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value. Sub-ppm mass accuracy is routinely achievable with modern instrumentation, such as Orbitrap or TOF mass analyzers, which provides a high degree of confidence in the assigned formula and helps to differentiate it from other potential isobaric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and integration (relative number of protons). For This compound , distinct signals would be expected for the protons on the pyridine (B92270) ring, the benzyl (B1604629) group, and the ethylsulfonyl group.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the ethyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the benzylthio and ethylsulfonyl groups to the pyridine ring.

A hypothetical table of expected NMR data is presented below.

Atom Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
Pyridine-H48.0-8.2 (dd)135-140
Pyridine-H57.2-7.4 (dd)120-125
Pyridine-H68.4-8.6 (dd)148-152
Benzyl-CH₂4.3-4.5 (s)35-40
Phenyl-H7.2-7.5 (m)127-130
Ethyl-CH₂3.1-3.3 (q)50-55
Ethyl-CH₃1.2-1.4 (t)10-15

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. chemicalbook.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. chemicalbook.comnih.gov Raman spectroscopy involves the inelastic scattering of monochromatic light.

For This compound , characteristic vibrational frequencies would confirm the presence of key functional groups.

Functional Group Expected IR/Raman Frequency Range (cm⁻¹)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N, C=C stretch (pyridine ring)1400-1600
S=O stretch (sulfonyl)1300-1350 (asymmetric), 1120-1160 (symmetric)
C-S stretch600-800

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration of chiral centers if present. For This compound , obtaining a suitable single crystal would allow for the precise determination of the spatial arrangement of the benzylthio and ethylsulfonyl groups relative to the pyridine ring, as well as the conformation of the ethyl and benzyl groups. This data serves as the ultimate proof of structure.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed to assess the purity of This compound . The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While This compound might have limited volatility, GC could potentially be used for the analysis of more volatile starting materials or impurities.

Non Clinical Research Applications and Mechanistic Biological Interactions of 2 Benzylthio 3 Ethylsulfonylpyridine

Agrochemical Research Applications (e.g., herbicides, fungicides – excluding dosage/administration)

There is currently no publicly available research data to populate this section. Searches for studies on the herbicidal or fungicidal properties of 2-Benzylthio-3-ethylsulfonylpyridine did not yield any relevant findings. Therefore, no data tables or detailed research findings on its agrochemical applications can be provided.

Structure Activity/property Relationships Sar/spr and Rational Design Principles

Impact of Benzylthio Moiety Modifications on Reactivity and Interactions

The 2-benzylthio group is a significant contributor to the molecule's interactions and reactivity. Modifications to this moiety can substantially alter its binding affinity and biological function. Structure-activity relationship (SAR) studies on related compounds have shown that the nature of the group attached to the sulfur atom at the 2-position is critical for potency.

For instance, in a series of 2-thio derivatives of phenylpropanamides investigated for TRPV1 antagonism, the 2-benzylthio derivative exhibited outstanding potency with a Kᵢ value of 0.5 nM. nih.gov However, introducing substituents onto the benzyl (B1604629) ring led to a slight decrease in potency. nih.gov Altering the entire benzyl group for other moieties also has a pronounced effect. Replacing the benzyl group with a (furan-2-yl)methyl group resulted in a compound with only moderate antagonism. nih.gov

Further studies on 2-alkylthio derivatives revealed that straight-chain alkyl groups with four to six carbons conferred potent activity. nih.gov Interestingly, branched or cyclic alkylthio derivatives generally showed better antagonism than their straight-chain counterparts, highlighting the importance of steric bulk and conformation in this region of the molecule. nih.gov

Table 1: Impact of 2-Thio Moiety Modification on Antagonism (Exemplary Data)

Modification at 2-Thio Position Biological Activity (Kᵢ, nM)
2-Benzylthio0.5 nih.gov
Substituted 2-BenzylthioSlightly less potent than 0.5 nih.gov
2-(Furan-2-yl)methylthioModerate antagonism nih.gov
Straight-chain C4-C6 alkylthio1.8–2.3 nih.gov
Branched/Cyclic alkylthioGenerally more potent than straight-chain analogs nih.gov

Influence of Ethylsulfonyl Group Alterations on Molecular Behavior

The ethylsulfonyl group at the 3-position plays a crucial role in the molecule's electrophilic character. The sulfone is a strong electron-withdrawing group, which activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This is a key aspect of its molecular behavior, particularly in its potential interactions with biological nucleophiles like the thiol group of cysteine residues in proteins. nih.gov

The reactivity of 2-sulfonyl pyridines can be finely tuned by substituents on the pyridine ring. nih.gov Density functional theory (DFT) calculations have been used to understand the reactivity of such compounds. These studies show that the rate-determining step is the nucleophilic addition of a thiolate anion. The activation energy for this step is influenced by electrostatic interactions between other substituents on the pyridine ring and the sulfonyl group's leaving group. nih.gov For example, a nitro group on the pyridine ring can stabilize the transition state, enhancing reactivity. nih.gov

Pyridine Ring Substituent Effects and Positional Isomerism

The substitution pattern on the pyridine ring is a powerful tool for modulating a compound's properties. The nitrogen atom in the pyridine ring withdraws electron density, making the ring generally electron-deficient and influencing its reactivity and basicity. nih.govyoutube.com

Substituent Effects: The electronic nature of substituents on the pyridine ring can drastically alter the reactivity and interaction profile of the entire molecule.

Electron-Donating Groups (EDGs): Groups like -OH or -OCH₃ increase the electron density on the ring. In studies of pyridine-derived compounds, the presence of -OH and -OMe groups was found to enhance antiproliferative activity. nih.gov In metal-coordinating pyridinophane complexes, EDGs on the pyridine ring were shown to increase the electron density at the metal center. nih.gov This donor ability can strengthen interactions with certain biological targets. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens decrease the ring's electron density. nih.govnih.gov This makes the pyridine ring more susceptible to nucleophilic attack. nih.gov However, EWGs can also decrease the donor capability of the pyridine nitrogen, making metalation more challenging. nih.gov In some antiproliferative pyridine derivatives, halogen atoms or other bulky groups were found to decrease biological activity. nih.gov

Positional Isomerism: The location of substituents on the ring is as critical as their identity. Positional isomers, which have the same molecular formula but differ in the position of functional groups, can have vastly different physical and biological properties. libretexts.org

For example, studies on pyridinium-based ionic liquids have demonstrated that the position of an alkyl substitution on the ring significantly affects properties like density and viscosity. ua.pt In another example, the activity of pyrimido-isoquinolin-quinones against MRSA was highly dependent on the substituent's position; compounds substituted at the meta position were found to be less active than those substituted at the ortho or para positions. mdpi.com Similarly, for epibatidine (B1211577) analogs, substitutions on the pyridine ring led to varied effects on receptor binding affinity and functional potency depending on the position. nih.gov

Table 2: General Effects of Pyridine Ring Substituents on Activity

Substituent Type Position General Effect on Biological Activity/Property Source
-OH, -OMeVariousEnhanced antiproliferative activity nih.gov
Halogens, Bulky GroupsVariousDecreased antiproliferative activity nih.gov
Electron-Donating Groups4-positionIncreased electron density at coordinated metal center nih.gov
Electron-Withdrawing Groups4-positionDecreased donor capability of pyridine nitrogen nih.gov
Variousmeta vs. ortho/paraPositional changes significantly alter antibacterial activity mdpi.com

Development of Predictive Models for Compound Design

Rational drug design is increasingly reliant on computational and predictive models to streamline the discovery process. nih.gov For pyridine derivatives, various quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models have been developed. researchgate.netresearchgate.net

QSAR/QSPR Models: These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or physical properties.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. For a series of pyridine/pyrimidine (B1678525) analogs, a CoMSIA model showed good predictive ability for Mer kinase inhibition, with a cross-validated correlation coefficient (q²) of 0.599 and an external predictive coefficient (r²ext) of 0.728. mdpi.comnih.gov Such models help visualize the favorable and unfavorable steric and electrostatic fields, guiding future modifications. mdpi.com

Descriptor-Based Models: Other QSAR models use calculated molecular descriptors. Studies on pyridine derivatives have shown that lipophilic parameters (like LogP) and steric parameters are often crucial for predicting antibacterial activity. researchgate.net Genetic algorithm-multiple linear regression (GA-MLR) has been successfully used to build predictive models for the thermodynamic properties of pyridine derivatives using a small number of selected molecular descriptors. researchgate.net

In Silico Predictions: Beyond QSAR, computational tools are used to predict pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). For novel SHP2 inhibitors based on a pyridine scaffold, in silico ADMET prediction was a key part of the design process. nih.gov Similarly, algorithms can estimate properties like water solubility (-logS), brain penetration (CNS-MPO), and potential cardiotoxicity (hERG), allowing for the early-stage filtering of compounds with undesirable profiles. nih.gov These predictive approaches, combined with molecular docking studies that provide insights into binding modes, are essential for the modern, rational design of potent and selective pyridine-based compounds. nih.govnih.gov

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Machine learning models, such as graph convolutional neural networks and sequence-to-sequence models, can be trained on vast chemical reaction databases to predict the outcomes of synthetic steps. nih.govyoutube.com For a molecule like 2-Benzylthio-3-ethylsulfonylpyridine, these tools could predict reaction yields, identify potential side products, and suggest optimal conditions, thereby reducing the reliance on trial-and-error experimentation. preprints.orgarxiv.org Furthermore, AI algorithms can perform automated retrosynthetic analysis, proposing multiple viable pathways for its synthesis, which can then be evaluated for cost, efficiency, and sustainability. mdpi.com

In the realm of drug discovery, ML can be used to build Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.org By analyzing the structural features of the this compound scaffold and its analogs, these models can predict their potential biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and toxicity profiles. nih.gov Generative models, combined with reinforcement learning, could design novel derivatives with enhanced potency for specific biological targets, accelerating the identification of promising new drug candidates. neovarsity.org

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML TechniquePotential ApplicationExpected Outcome
Graph Convolutional Neural Networks (GCNNs) Prediction of reaction outcomes and retrosynthetic pathways. nih.govnih.govIdentification of efficient and novel synthesis routes for the compound and its derivatives.
Recurrent Neural Networks (RNNs) De novo design of novel molecules based on the core scaffold.Generation of virtual libraries of analogs with desired properties for screening.
Support Vector Machines (SVMs) Classification of compounds based on predicted bioactivity (e.g., active vs. inactive). nih.govPrioritization of synthesized compounds for biological testing.
Deep Neural Networks (DNNs) Prediction of drug-target interactions and binding affinities. medium.comIdentification of likely biological targets and mechanisms of action.
Reinforcement Learning Optimization of molecular properties for multi-target drug design. neovarsity.orgDesign of next-generation compounds with improved efficacy and safety profiles.

Supramolecular Chemistry and Host-Guest Interactions Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, offers a framework for understanding how this compound might interact with other molecules to form organized structures. wikipedia.orgnumberanalytics.com The principles of host-guest chemistry, a central part of supramolecular chemistry, describe the formation of complexes held together by forces other than full covalent bonds, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgnumberanalytics.com

The structure of this compound contains several features conducive to host-guest interactions:

Aromatic Rings: The pyridine (B92270) and benzyl (B1604629) groups are aromatic systems capable of engaging in π-π stacking and C-H···π interactions. numberanalytics.comresearchgate.net These could allow the molecule to act as a "guest" within the cavities of host molecules like cyclodextrins, calixarenes, or cucurbiturils. numberanalytics.com

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atoms of the ethylsulfonyl group can act as hydrogen bond acceptors, enabling interactions with complementary hydrogen bond donor molecules. numberanalytics.com

Sulfur Atom: The thioether linkage provides a soft Lewis basic site that could potentially coordinate with metal ions or participate in other specific non-covalent interactions.

These interaction capabilities suggest that this compound could be a valuable component in the construction of metallosupramolecular architectures or organic co-crystals. rsc.org By selecting appropriate host molecules, it may be possible to control the solubility, stability, and delivery of this compound, which is particularly relevant in pharmaceutical and materials science applications. numberanalytics.com

Process Optimization and Scalability of Green Synthetic Methods

The development of environmentally benign and scalable synthetic methods is a key focus of modern chemistry. For pyridine derivatives, several green chemistry approaches have been established that could be adapted for the synthesis of this compound. citedrive.comnih.gov These methods aim to reduce waste, shorten reaction times, and utilize safer reagents and solvents. rasayanjournal.co.in

Traditional multi-step syntheses can be inefficient, but techniques like one-pot multicomponent reactions (MCRs) offer a more atom-economical and efficient alternative by combining several reactants in a single operation. nih.gov The use of microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for pyridine synthesis compared to conventional heating. nih.gov Other green techniques applicable to the synthesis of pyridine and sulfonyl-containing compounds include the use of ultrasonication, solvent-free reaction conditions, and recyclable catalysts. rasayanjournal.co.inresearchgate.net

For large-scale production, optimizing process parameters is crucial. Continuous flow chemistry presents a safer and more scalable alternative to traditional batch processing, especially for reactions involving hazardous reagents like chlorosulfonic acid, which may be used in the synthesis of sulfonyl derivatives. mdpi.com A continuous manufacturing process can offer better control over reaction conditions, improve safety by minimizing the volume of hazardous materials at any given time, and increase spacetime yield. mdpi.com

Table 2: Comparison of Conventional vs. Potential Green Synthetic Methods for Pyridine Scaffolds

ParameterConventional MethodPotential Green MethodAdvantage of Green Method
Approach Stepwise synthesis with isolation of intermediatesOne-pot, multicomponent reaction (MCR) nih.govresearchgate.netReduced waste, fewer purification steps, higher efficiency.
Energy Input Conventional heating (oil bath)Microwave irradiation nih.govShorter reaction times (minutes vs. hours), higher yields.
Solvents Often uses hazardous organic solventsSolvent-free conditions or green solvents (e.g., water, ethanol). rasayanjournal.co.inresearchgate.netReduced environmental impact and toxicity.
Catalysis Stoichiometric reagentsUse of reusable catalysts. citedrive.comLower cost, reduced waste, easier purification.
Scalability Batch processingContinuous flow chemistry mdpi.comImproved safety, better process control, higher throughput.

Exploration of Novel Mechanistic Biological Targets and Pathways

While the specific biological profile of this compound is not extensively documented, its structural motifs are present in many biologically active molecules. nih.govnih.gov The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgnih.gov Sulfur-containing heterocycles are also known for a wide range of therapeutic activities, including anticancer and antimicrobial effects. nih.govmdpi.comthieme-connect.de

A particularly promising area of investigation stems from research on the closely related 2-sulfonylpyridine chemotype. nih.govnih.gov Studies have identified 2-sulfonylpyridines as tunable, cysteine-reactive electrophiles that can selectively form covalent bonds with thiol groups on proteins. nih.gov This reactivity occurs via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This specific reactivity has been leveraged to develop selective covalent inhibitors for enzymes like adenosine (B11128) deaminase (ADA), where the compound targets a cysteine residue distant from the active site, leading to allosteric inhibition. nih.govacs.org

Given this precedent, it is highly probable that this compound could also function as a cysteine-reactive agent. The ethylsulfonyl group at the 3-position and the benzylthio group at the 2-position would modulate the electrophilicity and steric environment of the pyridine ring, influencing its reactivity and target selectivity. This opens up the possibility of targeting a wide range of proteins that rely on catalytic or functionally important cysteine residues, such as:

Deubiquitinating enzymes (DUBs)

Protein tyrosine phosphatases (PTPs)

Certain kinases and caspases

Proteins involved in redox signaling

Exploratory studies using chemoproteomic platforms could identify the specific protein targets of this compound in human cells, revealing novel mechanisms of action and therapeutic opportunities, for instance in oncology or infectious diseases. nih.govacs.orgnih.gov

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

The unique combination of aromatic, polar, and flexible moieties within the this compound structure makes it an attractive building block for the design of novel functional materials. nih.gov Pyridine-based compounds have been explored for a variety of applications in materials science, including as components of sensors, light-emitting devices, and stimuli-responsive "smart" materials. nih.govresearchgate.net

The pyridine nucleus can act as a ligand for coordinating with metal centers to form metal-organic frameworks (MOFs) or functional organometallic complexes. nih.gov The presence of the benzylthio and ethylsulfonyl groups could be used to tune the electronic properties, steric bulk, and intermolecular packing of such materials. This could lead to the development of new catalysts, porous materials for gas storage, or materials with interesting optical or magnetic properties.

Furthermore, the field of mechanochromic materials, where a substance changes color or fluorescence in response to mechanical force, has utilized pyridine-based structures. researchgate.net The crystalline packing of molecules like this compound could potentially be disrupted by grinding or pressure, leading to a change in its photophysical properties. This could be exploited in applications such as damage sensors, security inks, and data storage. researchgate.net The scaffold could also be incorporated into polymer backbones or as side chains to create functional polymers with tailored thermal, electronic, or responsive characteristics.

Q & A

Q. What are the established synthetic routes for 2-Benzylthio-3-ethylsulfonylpyridine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of this compound typically involves sequential functionalization of the pyridine core. A common approach includes:

Thioether Formation : Introducing the benzylthio group via nucleophilic substitution using benzylthiol under basic conditions (e.g., NaH in DMF) at 60–80°C.

Sulfonation : Oxidizing the ethylthio intermediate to the sulfonyl group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .
Key variables affecting yield include temperature control during sulfonation (exothermic reactions require slow addition) and stoichiometric ratios to minimize side products. Chromatographic purification is often necessary due to residual byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzylthio vs. ethylsulfonyl groups) via chemical shifts. For example, sulfonyl groups typically deshield adjacent protons by 0.5–1.0 ppm .
    • HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks and isotopic distribution.
  • Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol/water mixtures and compare with reported analogs (e.g., related pyridine sulfonates in Acta Crystallographica) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

  • DFT (Density Functional Theory) Calculations :
    • Optimize the molecular geometry using B3LYP/6-31G(d) to identify electrophilic centers. The sulfonyl group’s electron-withdrawing nature increases the pyridine ring’s susceptibility to nucleophilic attack at the 4-position.
    • Calculate Fukui indices to map nucleophilic/electrophilic sites .
  • Solvent Effects : Simulate solvation models (e.g., PCM for polar aprotic solvents like DMSO) to predict reaction pathways. For instance, polar solvents stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for sulfonated pyridine derivatives?

Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-ethylsulfonylpyridines in PubChem entries) to identify systematic shifts caused by substituent effects .
  • Dynamic NMR Studies : For compounds exhibiting tautomerism or rotational barriers (e.g., sulfonyl group conformation), variable-temperature NMR can resolve splitting patterns .
  • Collaborative Reproducibility : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC-recommended solvent systems) to isolate procedural variables .

Q. How does the electronic nature of the sulfonyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer :

  • pH Stability Assays :
    • Acidic Conditions (pH 1–3) : Monitor degradation via LC-MS; sulfonyl groups are generally stable, but the benzylthio moiety may undergo protonation-induced cleavage.
    • Basic Conditions (pH 10–12) : Risk of sulfonate ester hydrolysis; track by observing new HPLC peaks at ~254 nm .
  • Kinetic Studies : Use Arrhenius plots to determine activation energy for degradation pathways. For example, ethylsulfonyl derivatives exhibit slower hydrolysis than methylsulfonyl analogs due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.